molecular formula C9H18O3 B14070907 5-Hydroxynonanoic acid

5-Hydroxynonanoic acid

Cat. No.: B14070907
M. Wt: 174.24 g/mol
InChI Key: XYXANQCOUCDVRX-UHFFFAOYSA-N
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Description

5-Hydroxynonanoic acid is an organic compound with the molecular formula C9H18O3. It is a hydroxy fatty acid, characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of a nonanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxynonanoic acid can be synthesized through several methods. One common approach involves the ozonolysis and oxidation of ricinoleic acid or methyl ricinoleate. This method is efficient and yields high-purity products . Another method involves the biotransformation of renewable fatty acids using engineered whole-cell biocatalytic cascades. This approach leverages microbial cells to convert fatty acids into industrially relevant oleochemicals .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalytic processes due to their efficiency and sustainability. These processes utilize engineered enzymes and microbial cells to convert raw materials into the desired product. The design and optimization of these biocatalytic pathways are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxynonanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Hydroxynonanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of polymers, lubricants, and surfactants

Mechanism of Action

The mechanism of action of 5-Hydroxynonanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to form other bioactive compounds. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the position of its hydroxyl group, which imparts distinct chemical and biological properties. This positional difference influences its reactivity and interactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-hydroxynonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-2-3-5-8(10)6-4-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXANQCOUCDVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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